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2,4,6-Tris(dimethylamino)phenol - 21454-20-6

2,4,6-Tris(dimethylamino)phenol

Catalog Number: EVT-433034
CAS Number: 21454-20-6
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4,6-Tris(dimethylaminomethyl)phenol is an aromatic organic compound characterized by the presence of both tertiary amine and phenolic hydroxyl functional groups within the same molecular structure. Its chemical formula is C15H27N3OC_{15}H_{27}N_{3}O, and it is registered under the Chemical Abstracts Service Registry Number 90-72-2. This compound is primarily utilized in various industrial applications, particularly in epoxy resin chemistry, where it serves as a catalyst and accelerator for curing processes .

Source and Classification

2,4,6-Tris(dimethylaminomethyl)phenol is classified as a Mannich base, synthesized through a reaction involving phenol, formaldehyde, and dimethylamine. The compound is recognized for its role in enhancing the curing processes of epoxy resins and has been extensively studied due to its high functionality and reactivity. It is also categorized under high-volume chemicals due to its widespread usage in industrial applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol typically involves the Mannich condensation reaction. This process can be conducted using various methods:

  1. Basic Reaction Setup:
    • Reactants: Phenol, formaldehyde (usually in aqueous solution), and dimethylamine.
    • Conditions: The reaction generally occurs under controlled temperature conditions ranging from 25°C to 100°C, depending on the specific method used.
  2. Example Synthesis Procedure:
    • A common method involves mixing phenol with an aqueous solution of dimethylamine at a temperature of approximately 20-50°C.
    • Formaldehyde is then added dropwise to the mixture over a specified time period (e.g., 1-2 hours), maintaining the temperature between 60°C and 90°C.
    • The reaction may take several hours (typically 1-4 hours) to complete, after which the product is separated from unreacted materials through distillation or extraction processes .
  3. Yield Improvement Techniques:
    • Recent advancements in synthesis have focused on optimizing conditions to enhance yield while minimizing wastewater production, thereby making the process more environmentally friendly .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2,4,6-Tris(dimethylaminomethyl)phenol features three dimethylaminomethyl groups attached to a phenolic ring. The structural formula can be represented as follows:

Structural Formula C15H27N3O\text{Structural Formula }C_{15}H_{27}N_{3}O

Key structural details include:

  • Functional Groups: Tertiary amine groups (-N(CH₃)₂) and a hydroxyl group (-OH).
  • Physical Appearance: The compound typically appears as an amber to red-brown liquid with an amine odor .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 2,4,6-Tris(dimethylaminomethyl)phenol include:

  1. Curing Reactions:
    • As a catalyst for epoxy resins, it facilitates the cross-linking process during curing.
    • The kinetics of these reactions have been extensively studied to optimize performance in various formulations.
  2. Polymerization:
    • The compound can also participate in polymerization reactions when grafted into polymer backbones or used as a hardener in polyurethane systems .
Mechanism of Action

Process and Data

The mechanism by which 2,4,6-Tris(dimethylaminomethyl)phenol acts as a curing agent involves several steps:

  1. Initiation: The presence of the hydroxyl group allows for hydrogen bonding with epoxy groups during the curing process.
  2. Nucleophilic Attack: The tertiary amine groups can act as nucleophiles that attack electrophilic sites on epoxy resins.
  3. Cross-Linking Formation: This interaction leads to cross-linking between polymer chains, resulting in enhanced mechanical properties of the cured material.

Studies have shown that this compound significantly accelerates the curing process compared to systems without it, making it an essential additive in epoxy formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amber to red-brown liquid.
  • Odor: Characteristic amine odor.
  • Density: Less dense than water.

Chemical Properties

  • Solubility: Soluble in organic solvents; less soluble in water.
  • Reactivity: Reacts readily with epoxies and other reactive groups due to its functional groups.

Relevant data include:

  • Boiling Point: Approximately 140-145 °C at reduced pressure.
  • Viscosity: Ranges from 150 to 250 mPa·s depending on concentration and temperature conditions .
Applications

Scientific Uses

2,4,6-Tris(dimethylaminomethyl)phenol has several key applications:

  1. Epoxy Resin Chemistry:
    • Used as a catalyst for homopolymerization and as an accelerator for curing agents.
    • It is often cited as one of the most widely used room temperature accelerators for two-component epoxy resin systems.
  2. Polyurethane Chemistry:
    • Acts as a hardener or cross-linking agent within polyurethane formulations.
  3. Metal Complexation Studies:
    • Due to its high functionality, it can complex with transition metals, which has implications in catalysis research.
  4. Lithium Battery Applications:
    • Grafted into polyether ether ketones for use in lithium battery technologies.
Synthetic Methodologies and Optimization Pathways

Mannich Condensation Reaction Dynamics in Trisubstituted Phenol Synthesis

The synthesis of 2,4,6-tris(dimethylaminomethyl)phenol (CAS 90-72-2) fundamentally relies on the Mannich reaction mechanism, a three-component condensation between phenol, formaldehyde, and dimethylamine. This electrophilic aromatic substitution proceeds through a stepwise aminomethylation process where formaldehyde first reacts with dimethylamine to form an iminium ion intermediate. This highly electrophilic species then attacks the electron-rich ortho and para positions of the phenolic ring. The reaction exhibits pronounced positional selectivity due to the hydroxyl group's strong activating and directing effects, preferentially substituting at the 2, 4, and 6 positions to yield the trisubstituted product [1] [4].

Reaction kinetics studies reveal that the aminomethylation sequence follows a predictable pattern: initial formation predominates at the para position (4-position), followed by substitution at the ortho positions (2 and 6-positions). This sequential behavior stems from steric considerations and electronic distribution changes after each substitution event. Temperature exerts critical influence on both reaction rate and selectivity, with optimal performance observed between 65-130°C. Below this range, reaction times become impractically long, while higher temperatures promote undesirable side reactions including formaldehyde self-condensation and phenolic resin formation [1] [7].

Table 1: Influence of Reaction Parameters on Mannich Reaction Efficiency

ParameterOptimal RangeEffect on ReactionImpact on Yield
Temperature65-80°C (initial), 100-130°C (completion)Higher temperatures accelerate iminium formation but risk byproducts85-92% achievable within optimal range
Molar Ratio (Phenol:CH₂O:DMA)1:3.0-3.3:3.1-3.4Excess formaldehyde ensures complete substitutionSub-stoichiometric amine reduces yield by 15-30%
Reaction Time3-8 hoursTime-dependent substitution pattern<3 hours yields predominantly mono/di-substituted products
CatalysisNot requiredInherent phenolic acidity catalyzes iminium formationN/A

Industrial implementations utilize precise stoichiometric control with formaldehyde and dimethylamine typically maintained in slight excess (molar ratios of 1:3.0-3.3:3.1-3.4 relative to phenol) to ensure complete trisubstitution. The reaction generates water as a byproduct, necessitating continuous water removal to drive equilibrium toward product formation. Modern approaches employ vacuum-assisted dehydration or azeotropic distillation techniques to overcome equilibrium limitations, significantly improving yields to industrial standards of 85-92% [1] [4].

Comparative Analysis of Paraformaldehyde vs. Formaldehyde Utilization in Aminomethylation

The choice between paraformaldehyde [(CH₂O)ₙ] and formaldehyde solutions (formalin) as the carbonyl source significantly impacts reaction efficiency, purity profile, and downstream processing. Paraformaldehyde, the polymeric solid form of formaldehyde, offers distinct advantages in industrial Mannich reactions. Its controlled depolymerization during heating provides a steady release of monomeric formaldehyde, minimizing local concentration spikes that promote paraformaldehyde's self-condensation into polyoxymethylene byproducts. This controlled release mechanism maintains formaldehyde concentrations below the threshold for side reactions while ensuring sufficient electrophile availability [1] [3].

Formalin (37% aqueous formaldehyde solution containing 10-15% methanol stabilizer) introduces substantial water content (approximately 60%) into the reaction system. This aqueous environment necessitates energy-intensive water removal, complicates product isolation, and may promote hydrolytic side reactions. Additionally, methanol present in commercial formalin can participate in competitive reactions, forming hemiformals and reducing available formaldehyde. Comparative studies demonstrate that paraformaldehyde-based synthesis achieves 5-8% higher yields and reduces reaction mixture water content by over 50% compared to formalin-based processes [1] [3].

Table 2: Performance Comparison of Formaldehyde Sources in Trisubstituted Phenol Synthesis

ParameterParaformaldehydeFormalin (37% Solution)
Formaldehyde Content91-95% (w/w)37% (w/w)
Water IntroducedMinimal (only from reaction)High (60% of total mass)
Byproduct FormationLow (controlled release)Moderate (methanol derivatives)
Reaction Rate ProfileSteady, controllableInitial rapid reaction
Post-Reaction WorkupSimplified water removalExtensive dehydration required
Typical Yield90-92%82-87%

The depolymerization kinetics of paraformaldehyde become particularly important in reaction design. At temperatures above 60°C, the depolymerization rate increases exponentially, requiring precise thermal control to match formaldehyde release with consumption rates. Industrial protocols often employ a staged temperature ramp, beginning at 65-70°C to initiate depolymerization and gradually increasing to 100-130°C to drive the Mannich reaction to completion. This approach minimizes residual formaldehyde while ensuring complete conversion [1] [3] [7].

Solvent Systems and Catalytic Efficiency in Multi-Step Condensation Processes

Solvent selection profoundly influences reaction homogeneity, rate acceleration, and product distribution in the multi-step Mannich synthesis. Polar protic solvents, particularly lower aliphatic alcohols (methanol, ethanol, isopropanol), demonstrate superior performance at concentrations of 10-20 wt% relative to reactants. These solvents enhance the solubility of the phenolic compound while facilitating iminium ion formation through polar transition state stabilization. Methanol's dual functionality as both solvent and reactant (with residual formaldehyde) provides additional synthetic advantages, though it necessitates careful stoichiometric adjustment [1] [4].

Advanced solvent-free methodologies have emerged as environmentally favorable alternatives. These systems employ excess dimethylamine as both reactant and in situ solvent, significantly reducing auxiliary substance usage. However, this approach requires specialized high-pressure reactors to maintain dimethylamine in the liquid state at reaction temperatures and introduces challenges in amine recovery and recycling. When optimized, solvent-free operation achieves comparable yields (88-92%) to alcohol-mediated systems while eliminating solvent removal steps and reducing wastewater load [4] [7].

The condensation exhibits autocatalytic behavior due to the increasing basicity of the reaction mixture as dimethylaminomethyl groups incorporate into the phenolic structure. This self-acceleration phenomenon complicates kinetic control in large-scale operations. Studies reveal that the initial mono-aminomethylation exhibits the slowest kinetics (activation energy ≈ 75 kJ/mol), while subsequent substitutions proceed more rapidly (activation energy ≈ 60 kJ/mol) due to enhanced substrate solubility and electronic activation [1] [4].

Table 3: Solvent System Performance in Industrial Aminomethylation

Solvent SystemReaction Time (h)Isolated Yield (%)Byproduct Formation (%)Energy Consumption Index
Methanol (15%)4-590-921.5-2.21.00 (reference)
Ethanol (15%)5-688-901.8-2.51.15
Isopropanol (20%)6-785-882.0-3.01.25
Solvent-Free3-488-902.5-3.50.85
Aqueous Formalin7-882-854.0-6.01.45

Catalytic enhancement remains largely unexploited in commercial production since the phenolic substrate inherently catalyzes iminium formation. However, buffer systems maintaining pH 8-10 have demonstrated modest rate improvements by preventing dialkylamine protonation, thereby increasing nucleophile availability. These systems add complexity to downstream purification and offer marginal benefits that rarely justify implementation costs at scale [1] [4].

Properties

CAS Number

21454-20-6

Product Name

2,4,6-Tris(dimethylamino)phenol

IUPAC Name

2,4,6-tris(dimethylamino)phenol

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C12H21N3O/c1-13(2)9-7-10(14(3)4)12(16)11(8-9)15(5)6/h7-8,16H,1-6H3

InChI Key

KCAMLFCTSSYIFW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C(=C1)N(C)C)O)N(C)C

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)N(C)C)O)N(C)C

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